Cas no 2319789-82-5 (Gepotidacin S enantiomer)

Gepotidacin S enantiomer structure
Gepotidacin S enantiomer structure
商品名:Gepotidacin S enantiomer
CAS番号:2319789-82-5
MF:C24H28N6O3
メガワット:448.517524719238
CID:5884204
PubChem ID:100214166

Gepotidacin S enantiomer 化学的及び物理的性質

名前と識別子

    • Gepotidacin S enantiomer
    • GSK2140944 S enantiomer
    • Gepotidacin (S enantiomer)
    • (3S)-3-[[4-(3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethylamino)piperidin-1-yl]methyl]-1,4,7-triazatricyclo[6.3.1.04,12]dodeca-6,8(12),9-triene-5,11-dione
    • CS-6897
    • 2319789-82-5
    • MS-28127
    • AKOS040733248
    • EN300-22789850
    • HY-16742A
    • (3S)-3-({4-[({2H,3H,4H-pyrano[2,3-c]pyridin-6-yl}methyl)amino]piperidin-1-yl}methyl)-1,4,7-triazatricyclo[6.3.1.0,4,12]dodeca-6,8(12),9-triene-5,11-dione
    • インチ: 1S/C24H28N6O3/c31-22-4-3-20-24-29(22)15-19(30(24)23(32)13-27-20)14-28-7-5-17(6-8-28)25-11-18-10-16-2-1-9-33-21(16)12-26-18/h3-4,10,12-13,17,19,25H,1-2,5-9,11,14-15H2/t19-/m0/s1
    • InChIKey: PZFAZQUREQIODZ-IBGZPJMESA-N
    • ほほえんだ: O=C1C=NC2C=CC(N3C=2N1[C@H](C3)CN1CCC(CC1)NCC1C=C2C(=CN=1)OCCC2)=O

計算された属性

  • せいみつぶんしりょう: 448.22228878g/mol
  • どういたいしつりょう: 448.22228878g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 33
  • 回転可能化学結合数: 5
  • 複雑さ: 893
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.1
  • トポロジー分子極性表面積: 90.4Ų

Gepotidacin S enantiomer 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
1PlusChem
1P01FHY7-10mg
Gepotidacin S enantiomer
2319789-82-5 99%
10mg
$1067.00 2024-05-24
1PlusChem
1P01FHY7-25mg
Gepotidacin S enantiomer
2319789-82-5 99%
25mg
$2097.00 2024-05-24
1PlusChem
1P01FHY7-5mg
Gepotidacin S enantiomer
2319789-82-5 99%
5mg
$655.00 2024-05-24
Enamine
EN300-22789850-0.05g
2319789-82-5 95%
0.05g
$636.0 2024-06-20
1PlusChem
1P01FHY7-1mg
Gepotidacin S enantiomer
2319789-82-5 99%
1mg
$235.00 2024-05-24

Gepotidacin S enantiomer 関連文献

Gepotidacin S enantiomerに関する追加情報

Gepotidacin S Enantiomer: A Comprehensive Overview

The compound with CAS No. 2319789-82-5, commonly referred to as Gepotidacin S enantiomer, has garnered significant attention in the pharmaceutical industry due to its unique properties and potential applications. This enantiomer, a stereoisomer of Gepotidacin, is a fluoroquinolone antibiotic that has been extensively studied for its efficacy in treating various bacterial infections. The S-enantiomer designation highlights its specific stereochemical configuration, which plays a crucial role in its pharmacokinetics and therapeutic activity.

Recent studies have demonstrated that Gepotidacin S enantiomer exhibits potent antibacterial activity against a wide range of pathogens, including multidrug-resistant strains. Its mechanism of action involves inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and repair. This makes it particularly effective against infections caused by gram-positive and gram-negative bacteria, including those resistant to other classes of antibiotics.

One of the most notable advancements in the research of Gepotidacin S enantiomer is its improved pharmacokinetic profile compared to earlier fluoroquinolones. Clinical trials have shown that this compound achieves higher concentrations in target tissues while maintaining lower systemic toxicity. This is attributed to its optimized bioavailability and reduced potential for drug-drug interactions, making it a safer option for long-term therapy.

The synthesis of Gepotidacin S enantiomer involves a multi-step process that ensures the precise formation of the S-enantiomer. Researchers have employed advanced chromatographic techniques to isolate and purify this stereoisomer, ensuring its high purity and consistency. The use of chiral resolution methods has been pivotal in achieving this goal, underscoring the importance of stereochemistry in drug development.

Another critical aspect of Gepotidacin S enantiomer research is its safety profile. Preclinical studies have indicated minimal adverse effects on human cells, even at high doses. This is a significant improvement over traditional fluoroquinolones, which are often associated with hepatotoxicity and nephrotoxicity. The compound's ability to selectively target bacterial enzymes while sparing host cells has been a focal point of recent investigations.

Moreover, the development of Gepotidacin S enantiomer aligns with the global need for novel antibiotics to combat the rising threat of antimicrobial resistance. Its unique chemical structure and mechanism of action make it a promising candidate for addressing infections caused by carbapenem-resistant Enterobacteriaceae (CRE) and other superbugs. Ongoing clinical trials are exploring its efficacy in treating urinary tract infections (UTIs), respiratory tract infections, and skin infections.

In terms of therapeutic applications, Gepotidacin S enantiomer has shown potential as a first-line treatment for infections where traditional antibiotics have failed. Its broad spectrum of activity and favorable safety profile make it an attractive option for both outpatient and hospital settings. Additionally, its oral bioavailability facilitates convenient administration, enhancing patient compliance.

Recent advancements in computational chemistry have further enhanced our understanding of Gepotidacin S enantiomer's molecular interactions. Molecular docking studies have provided insights into how this compound binds to bacterial enzymes at atomic levels, paving the way for rational drug design strategies to optimize its efficacy further.

In conclusion, Gepotidacin S enantiomer represents a significant leap forward in antibiotic development. Its unique stereochemical properties, potent antibacterial activity, and favorable pharmacokinetic profile position it as a valuable addition to the arsenal against infectious diseases. As research continues to unfold, this compound holds immense promise for addressing some of the most pressing challenges in modern medicine.

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